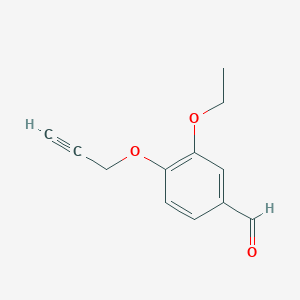

3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde

説明

Contextualization within Benzaldehyde (B42025) Derivatives and Their Chemical Utility

3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde belongs to the vast class of benzaldehyde derivatives. Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring substituted with a formyl group. wikipedia.org Derivatives of benzaldehyde are cornerstone compounds in organic synthesis and are found in numerous natural and synthetic products. nih.govacs.org The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions like the Knoevenagel and Wittig reactions. wikipedia.org

In the realm of medicinal chemistry and materials science, benzaldehyde derivatives are recognized for their diverse biological activities and utility as synthetic intermediates. nih.govacs.org Researchers have identified benzaldehyde derivatives with anti-inflammatory, antimicrobial, and tyrosinase inhibitory properties. nih.govacs.org Their utility often stems from the aldehyde group's ability to interact with biological targets or serve as a reactive handle for constructing more complex molecular architectures. nih.gov For instance, certain substituted benzaldehydes are investigated for their potential in treating various diseases, highlighting the importance of the substitution pattern on the benzene ring in determining their biological and chemical profiles. nih.govacs.org

Significance of Ethoxy and Prop-2-ynyloxy Functionalities in Molecular Design and Synthesis

The specific properties of this compound are conferred by its two key substituents: the ethoxy group and the prop-2-ynyloxy group.

The ethoxy group (-OCH₂CH₃) is a small, ether-based functional group that can significantly influence a molecule's physicochemical properties. As an analogue of the more commonly studied methoxy (B1213986) group, the ethoxy group is known to affect ligand-target binding, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profiles in drug design. researchgate.netnih.gov By increasing lipophilicity compared to a hydroxyl group, it can enhance a molecule's ability to cross biological membranes. The ether linkage is generally stable under many physiological conditions, and the ethyl group can engage in beneficial hydrophobic interactions within a target's binding site. stereoelectronics.org Furthermore, as an electron-donating group, it can modulate the electronic properties of the aromatic ring, influencing the reactivity of other functional groups. ashp.org

The prop-2-ynyloxy group (-OCH₂C≡CH) , also known as a propargyl ether, is of great importance in modern synthetic chemistry. This group contains a terminal alkyne, which serves as a highly versatile chemical handle. nih.gov The alkyne functionality can participate in a variety of powerful coupling reactions, most notably the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.gov This reaction allows for the efficient and specific covalent linking of the alkyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage. This strategy is widely employed in drug discovery, bioconjugation, and materials science. nih.gov Beyond click chemistry, the terminal alkyne can undergo other transformations, such as Sonogashira coupling, Glaser coupling, and the Nicholas reaction, providing numerous pathways for molecular elaboration. nih.govorganic-chemistry.orgthieme-connect.com

Overview of Current Research Landscape and Emerging Applications of the Compound

This compound is a bifunctional molecule that integrates the reactivity of an aldehyde with the synthetic versatility of a terminal alkyne. While extensive research focusing exclusively on this specific molecule is not widely published, its structure positions it as a valuable building block in several areas of chemical research.

The primary application of this compound is as a synthetic intermediate. Its precursor, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethylvanillin), is a common flavoring agent and a readily available starting material. sigmaaldrich.comsigmaaldrich.com The propargylation of ethylvanillin to form this compound creates a molecule primed for diversification. nih.govorientjchem.org

The current research landscape suggests its utility in:

Medicinal Chemistry: As a scaffold for synthesizing libraries of complex molecules. The alkyne can be used to attach various fragments via click chemistry, while the aldehyde can be transformed into other functional groups to explore structure-activity relationships (SAR) for a given biological target. nih.gov

Materials Science: The propargyl group allows for the incorporation of this molecule into polymers or onto surfaces. This could be used to develop functional materials where the benzaldehyde moiety or its derivatives impart specific properties. researchgate.net

Organic Synthesis: It serves as a model substrate for developing new chemical reactions involving aldehydes or alkynes.

In essence, this compound is a strategically designed molecule that offers chemists a dual-handle approach to creating novel and complex chemical entities for a wide range of applications.

Compound Data

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 428847-37-4 vsnchem.com |

| Molecular Formula | C₁₂H₁₂O₃ vsnchem.com |

| Molecular Weight | 204.22 g/mol vsnchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethoxy-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h1,5-6,8-9H,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODDLMWNBNRQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366453 | |

| Record name | 3-Ethoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428847-37-4 | |

| Record name | 3-Ethoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Ethoxy 4 Prop 2 Ynyloxy Benzaldehyde

Precursor-Based Synthetic Routes

The most common and efficient approach for the synthesis of 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde involves the use of readily available precursors, primarily 3-ethoxy-4-hydroxybenzaldehyde (B1662144), also known as ethyl vanillin (B372448). This method focuses on the targeted modification of the hydroxyl group to introduce the propargyl moiety.

O-Propargylation Approaches for the Introduction of the Prop-2-ynyloxy Moiety

The introduction of the prop-2-ynyloxy group at the C4 position of the benzaldehyde (B42025) ring is typically accomplished through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with a propargyl halide.

A common precursor for this synthesis is 3-ethoxy-4-hydroxybenzaldehyde. The reaction proceeds by deprotonating the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a propargyl halide (e.g., propargyl bromide), leading to the formation of the desired ether linkage via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.comfrancis-press.com

A representative reaction scheme is the O-propargylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin), a closely related compound, which is achieved by reacting it with propargyl bromide in the presence of anhydrous potassium carbonate in acetone (B3395972). researchgate.net This method can be adapted for 3-ethoxy-4-hydroxybenzaldehyde to yield this compound.

Ethoxylation Strategies on the Benzaldehyde Core

While the O-propargylation of 3-ethoxy-4-hydroxybenzaldehyde is the more direct route, an alternative, though less common, strategy would involve the ethoxylation of a 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde precursor. This approach is generally not favored due to the potential for competing reactions and the ready availability of 3-ethoxy-4-hydroxybenzaldehyde. Ethoxylation is a chemical reaction where ethylene (B1197577) oxide is added to a substrate, typically an alcohol or phenol, to form an ethoxylate. google.com The industrial process often involves high temperatures and pressures with a catalyst like potassium hydroxide (B78521). google.com However, for a laboratory scale synthesis of a specific molecule like this compound, this route is less practical.

Reaction Condition Optimization for Enhanced Yields and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions for the O-propargylation of 3-ethoxy-4-hydroxybenzaldehyde is crucial. This involves the selection of appropriate catalytic systems, solvents, and bases.

Catalytic Systems and Their Influence on Reaction Efficiency

While the Williamson ether synthesis can proceed without a catalyst, the use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and yield, especially in biphasic systems. tandfonline.com PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) or polyethylene (B3416737) glycols (e.g., PEG400), facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. tandfonline.comclockss.org This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction. The use of solid-liquid phase transfer catalysts like PEG400 has been shown to be effective in the etherification of phenols under solvent-free conditions, leading to excellent yields. clockss.org

| Catalyst System | Role in Reaction | Potential Impact on Yield and Purity |

| None (Base-mediated) | Base facilitates the formation of the phenoxide nucleophile. | Reaction may be slow and require harsher conditions, potentially leading to side products and lower purity. |

| Phase-Transfer Catalysts (e.g., TBAB, PEG400) | Facilitates the transfer of the phenoxide ion between phases. | Increases reaction rate, allows for milder conditions, and can lead to higher yields and purity by minimizing side reactions. tandfonline.comclockss.org |

| Metal-based Catalysts (e.g., FeCl₃, Cu(OTf)₂) | Can activate the propargylic substrate. | While used in some propargylation reactions, they are less common for simple O-alkylation of phenols and may introduce issues of catalyst removal and cost. organic-chemistry.org |

Base Catalysis and Other Reagent Considerations

The choice of base is fundamental to the Williamson ether synthesis as it is responsible for deprotonating the phenolic hydroxyl group. The strength of the base can influence the reaction rate and selectivity. Common bases used include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH). researchgate.netresearchgate.net Potassium carbonate is a widely used, moderately strong base that is effective in polar aprotic solvents like acetone or acetonitrile. Stronger bases like sodium hydride (NaH) can also be used, particularly when complete and irreversible deprotonation is desired. masterorganicchemistry.com However, the use of very strong bases can sometimes promote side reactions, such as elimination, especially if the alkylating agent is sterically hindered. wikipedia.org

The alkylating agent is typically a propargyl halide, with propargyl bromide being a common and effective choice due to its good reactivity. researchgate.net

| Base | Strength | Common Solvents | Considerations |

| Potassium Carbonate (K₂CO₃) | Moderate | Acetone, Acetonitrile, DMF | A standard and effective choice for O-propargylation of phenols, providing good yields. researchgate.net |

| Sodium Carbonate (Na₂CO₃) | Moderate | Acetone, Acetonitrile, DMF | Similar to K₂CO₃, can be used effectively. |

| Sodium Hydroxide (NaOH) | Strong | Water, Alcohols | Often used in biphasic systems with a phase-transfer catalyst. |

| Sodium Hydride (NaH) | Very Strong | THF, DMF | Provides irreversible deprotonation, can lead to very fast reactions but may require anhydrous conditions. masterorganicchemistry.com |

Scalability and Industrial Feasibility of Synthetic Protocols

The industrial production of this compound hinges on the scalability and economic viability of its synthetic route. The Williamson ether synthesis, being the primary method, is generally well-suited for large-scale production due to its reliability and the availability of starting materials.

Starting Materials: The primary starting material, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), is a widely used flavoring agent produced industrially on a large scale. atamanchemicals.com Its preparation often starts from catechol, which is ethylated to give guaethol. atamanchemicals.com The guaethol then undergoes condensation with glyoxylic acid, followed by oxidation and decarboxylation to yield ethyl vanillin. atamanchemicals.com Alternatively, it can be synthesized from isovanillin (B20041) via ethylation. google.com The other key reactant, propargyl bromide, is also a commercially available reagent. The accessibility and relatively low cost of these precursors are crucial for the economic feasibility of large-scale synthesis.

Reaction Conditions and Optimization for Scale-up: For industrial applications, reaction conditions are optimized to maximize yield, minimize reaction time, and simplify product isolation.

Base and Solvent: In a laboratory setting, strong bases like sodium hydride (NaH) in anhydrous organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used to ensure complete deprotonation of the phenol. google.com However, for industrial-scale synthesis, these reagents pose safety and cost concerns. A more industrially viable approach involves using weaker, less expensive bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). google.comresearchgate.net The reaction can be effectively carried out in more benign and cost-effective solvents like acetone, acetonitrile, or even water with the aid of a phase-transfer catalyst. google.com

Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) is a key strategy for enhancing the scalability of this synthesis. google.com When using an inorganic base like K₂CO₃ or NaOH with an organic solvent, the reactants exist in different phases. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with propargyl bromide occurs. This technique avoids the need for expensive anhydrous solvents and strong, hazardous bases, making the process safer, more economical, and environmentally friendlier. A patent for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) highlights the use of a phase-transfer catalyst in water, achieving high purity and yield. google.com

Process Simplification and Yield: Industrial protocols prioritize simplicity in execution and work-up. A one-pot synthesis where ethyl vanillin, a base like potassium carbonate, and propargyl bromide are reacted in a suitable solvent is the most straightforward approach. After the reaction is complete, the inorganic salts are typically removed by filtration. The solvent is then evaporated, and the crude product can be purified by recrystallization. Reports on similar syntheses, such as the propargylation of 4-hydroxybenzaldehyde, have demonstrated good yields (around 60%) even with simple procedures. researchgate.net For a related compound, 3-ethoxy-4-methoxybenzaldehyde, yields of over 95% with high purity have been reported using an optimized process with water as the solvent. google.com

Interactive Data Table: Scalability Factors of Synthetic Protocols

| Parameter | Laboratory Scale Protocol | Industrially Feasible Protocol | Rationale for Industrial Preference |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Lower cost, easier handling, improved safety. google.comresearchgate.net |

| Solvent | Anhydrous DMF, THF | Acetone, Acetonitrile, Water | Lower cost, less toxic, easier to handle and recover. google.com |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | Enhances reaction rate in multiphasic systems, avoids strong bases and anhydrous conditions. google.com |

| Temperature | Room Temperature to 80°C google.com | Optimized for reaction time and energy consumption (e.g., 50-60°C) | Balances reaction speed with energy costs and side-reaction prevention. |

| Purification | Column Chromatography | Recrystallization | More cost-effective and easier to implement on a large scale. |

| Yield | Variable | Typically >85-95% (optimized) google.com | High yield is critical for economic viability. |

Reactivity and Derivatization Chemistry of 3 Ethoxy 4 Prop 2 Ynyloxy Benzaldehyde

Click Chemistry Applications: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The terminal alkyne of 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde is primed for participation in one of the most prominent reactions in click chemistry: the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity, affording exclusively 1,4-disubstituted 1,2,3-triazole products. ambeed.comorganic-chemistry.org The reaction's reliability and tolerance of a wide range of functional groups, including the aldehyde present in the molecule, make it a powerful tool for molecular conjugation. organic-chemistry.orgtcichemicals.com

Mechanistic Insights into 1,3-Dipolar Cycloaddition with Azide (B81097) Substrates

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgchemicalbook.com The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and controls the regioselectivity. organic-chemistry.org

The widely accepted mechanism for CuAAC is not a concerted cycloaddition but a stepwise process. ambeed.com It begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound. This step is believed to lower the pKa of the alkyne's terminal proton, facilitating the formation of the acetylide. chemicalbook.com The copper acetylide then coordinates with the azide substrate. This is followed by a cyclization event and subsequent protonation to yield the stable 1,4-disubstituted 1,2,3-triazole ring, regenerating the copper catalyst for the next cycle. ambeed.comchemicalbook.com This catalytic cycle ensures that the reaction proceeds efficiently under mild, often aqueous, conditions. organic-chemistry.org

Synthesis of 1,2,3-Triazole-Containing Scaffolds and Hybrids

The CuAAC reaction enables the direct linkage of the this compound core to any molecule bearing an azide group. This creates a stable, rigid 1,2,3-triazole linker, which is often used as a bioisostere for an amide bond in medicinal chemistry. researchgate.net This strategy allows for the synthesis of a vast library of hybrid molecules, where the benzaldehyde (B42025) moiety can be further derivatized. researchgate.netprecisepeg.com By reacting this compound with various organic azides, a diverse range of triazole-containing scaffolds can be produced.

Interactive Table: Representative CuAAC Reactions Below are examples of potential 1,2,3-triazole hybrids formed from the reaction of this compound with selected azides.

| Azide Reactant | Product Name | Product Structure |

| Benzyl azide | 3-Ethoxy-4-((1-(phenylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | |

| Azidobenzene | 3-Ethoxy-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | |

| 1-Azidohexane | 3-Ethoxy-4-((1-hexyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |

Scope and Limitations of Triazole Formation with Diverse Azides

The scope of the CuAAC reaction is exceptionally broad, tolerating a vast array of functional groups on both the alkyne and azide partners. organic-chemistry.org For this compound, the reaction is compatible with its ether linkages and, crucially, the aldehyde group, eliminating the need for protecting group chemistry. ambeed.com The reaction can be performed with primary, secondary, tertiary, aryl, and acyl azides. mediresonline.org

Limitations are generally minimal. While the reaction is robust, sterically demanding azides may react more slowly. organic-chemistry.org The catalyst system, typically a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, is critical for generating the active Cu(I) species in situ. ambeed.com The use of ligands can further accelerate the reaction and protect sensitive substrates, which is particularly relevant in bioconjugation applications. researchgate.net

Reactions Involving the Aldehyde Moiety

The aldehyde functional group on the aromatic ring is a classic site for chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Condensation Reactions for Schiff Base Formation

The reaction of the aldehyde group of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. spectrumchemical.comkaust.edu.sa This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. Subsequent dehydration of this unstable intermediate yields the C=N double bond of the imine. The reaction is reversible and is often driven to completion by removing the water formed.

This reaction provides a straightforward method to link the benzaldehyde core to a variety of amine-containing structures, creating another class of molecular hybrids. Studies on the closely related 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) have shown its utility in forming Schiff base complexes with various metals.

Interactive Table: Representative Schiff Base Formation Reactions The following table illustrates potential Schiff base products from the condensation of this compound with various primary amines.

| Amine Reactant | Product Class | General Product Structure |

| Aniline | N-Aryl imine | |

| Ethylamine | N-Alkyl imine | |

| 2-Aminoethanol | N-Hydroxyalkyl imine |

Carbonyl Group Reactivity in Nucleophilic Addition Pathways

Beyond imine formation, the carbonyl carbon of this compound is an electrophile susceptible to attack by a wide range of nucleophiles. The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The ethoxy and propargyloxy groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This makes the aldehyde less reactive towards nucleophiles but also helps to stabilize the molecule.

Typical nucleophilic addition pathways include reactions with organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols, and reactions with cyanide to form cyanohydrins. These reactions convert the sp² hybridized carbonyl carbon into a new sp³ hybridized stereocenter, opening pathways to chiral molecules.

Cyclization Reactions Utilizing the Aldehyde Functionality

The presence of both an aldehyde and a propargyl group on the same aromatic ring allows for various intramolecular cyclization reactions, often catalyzed by transition metals or acids. These reactions are valuable for constructing complex heterocyclic frameworks.

One potential pathway involves an initial transformation of the aldehyde. For instance, in reactions involving o-propargyl alcohol benzaldehydes, acid-catalyzed conditions can trigger an intramolecular electrophile-intercepted Meyer-Schuster rearrangement to furnish indanone derivatives. acs.org While the target molecule lacks the ortho-hydroxyl on the propargyl chain, analogous acid-catalyzed cyclizations involving the aldehyde and the alkyne are conceivable, potentially leading to chromene or other fused ring systems.

Palladium-catalyzed cyclizations are also a prominent method for transforming related structures. For example, N-propargylamides can undergo intramolecular cyclization catalyzed by Pd(II) salts to yield oxazole-5-carbaldehydes. acs.org By analogy, intramolecular reactions of this compound under similar catalytic conditions could potentially lead to novel heterocyclic products through the interaction of the aldehyde and the propargyl group.

Furthermore, thermal or metal-catalyzed Claisen rearrangement of the aryl propargyl ether moiety can lead to an allene (B1206475) intermediate, which can then undergo subsequent cyclization. nsf.govacs.org For aryl propargyl ethers, this can result in the formation of benzopyran derivatives. nsf.gov Gold-catalyzed oxidation of propargyl aryl ethers has also been shown to produce chroman-3-ones in a one-step synthesis. nih.gov These examples suggest that the aldehyde group in this compound could participate in or influence such cyclization cascades.

Table 1: Examples of Cyclization Reactions on Related Propargyl Ether Systems This table presents data from analogous systems to infer potential reactivity.

| Reactant Type | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| o-Propargyl alcohol benzaldehydes | Brønsted acid, Trimethyl orthoformate | Indanone derivatives | Good | acs.org |

| Aryl propargyl ethers | Heat (N,N-dimethylaniline) | Benzopyran derivatives | Varies | nsf.gov |

| Propargyl aryl ethers | Me₄tBuXPhosAuNTf₂, Pyridine N-oxide | Chroman-3-ones | 76 | nih.gov |

| N-Propargylamides | Pd(II) salts, Reoxidant | 5-Oxazolecarbaldehydes | High | acs.org |

Functional Group Interconversions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, a common transformation in organic synthesis. A variety of oxidizing agents can accomplish this conversion.

Standard laboratory reagents for the oxidation of benzaldehydes include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇). For instance, substituted benzaldehydes can be oxidized to their corresponding benzoic acids in high yields using potassium permanganate under phase transfer catalysis conditions. researchgate.net Another common method is the Baeyer-Villiger oxidation, which typically converts aldehydes to carboxylic acids using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). youtube.com However, in the case of benzaldehydes, this reaction can sometimes yield formate (B1220265) esters via migration of the phenyl group. youtube.com

It is important to note that the reaction conditions must be chosen carefully to avoid unwanted side reactions, such as the cleavage of the ether linkages or reactions involving the alkyne functionality. The presence of the electron-donating ethoxy and propargyloxy groups may influence the reactivity of the aldehyde.

Table 2: Typical Oxidation Reactions of Substituted Benzaldehydes This table presents data from analogous systems to infer potential reactivity.

| Reactant | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | KMnO₄, Phase Transfer Catalyst | Substituted Benzoic Acids | >90 | researchgate.net |

| Aliphatic Aldehydes | mCPBA | Carboxylic Acids | Varies | youtube.com |

| Benzyl Methyl Ethers | NBS (2 equiv), CCl₄, rt | Aromatic Methyl Esters | Good | nih.gov |

The reduction of the aldehyde group in this compound to a primary alcohol, (3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol, is a fundamental transformation. This can be achieved using a variety of reducing agents.

Commonly used reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or alkynes under standard conditions. Lithium aluminum hydride is a more powerful reducing agent and would also effectively reduce the aldehyde, but care must be taken as it can potentially react with other functional groups.

Another method is reductive amination, where the benzaldehyde is converted to a benzylamine (B48309) in the presence of ammonia (B1221849) or an amine and a reducing agent, often over a nickel catalyst. wikipedia.org Catalytic hydrogenation can also be employed, although this may also reduce the alkyne functionality depending on the catalyst and conditions used.

Table 3: Common Reduction Methods for Aldehydes This table presents data from analogous systems to infer potential reactivity.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | libretexts.org |

| Reductive Amination | NH₃, H₂, Raney Nickel | Primary Amine | wikipedia.org |

| Wolff-Kishner Reduction | H₂NNH₂, base, heat | Alkane (reduction to methyl group) | libretexts.org |

Modifications and Cleavage Strategies for Ether Linkages

Both the ethoxy and the propargyloxy ether linkages in this compound can be subject to cleavage or modification, although the propargyl ether is generally more labile and offers more synthetic handles.

The propargyl group is often used as a protecting group for phenols due to its relative stability and the specific conditions under which it can be removed. A key method for the deprotection of aryl propargyl ethers is through palladium-catalyzed cleavage. researchgate.netresearchgate.netnih.gov For example, treatment with a palladium(II) catalyst in aqueous DMF in the presence of a base can effectively cleave the propargyl ether to reveal the corresponding phenol (B47542). researchgate.net This method is often mild and selective, leaving other functional groups intact. researchgate.net Another reagent used for the cleavage of propargyl ethers is tetrathiomolybdate. researchgate.netresearchgate.netnih.gov

The terminal alkyne of the propargyl group also allows for further derivatization through reactions such as the Sonogashira coupling. This palladium-copper co-catalyzed cross-coupling reaction would link a terminal alkyne with an aryl or vinyl halide, offering a pathway to more complex molecules without cleaving the ether bond. wikipedia.orglibretexts.org

Cleavage of the ethoxy group, a more robust alkyl aryl ether, typically requires harsher conditions, such as strong acids like HBr or Lewis acids like BBr₃. Metal-catalyzed ether cleavage has also been reported, for instance using iridium complexes with silanes or palladium catalysts for reductive hydrolysis. pnnl.govacsgcipr.org

Table 4: Cleavage and Modification of Ether Linkages in Related Systems This table presents data from analogous systems to infer potential reactivity.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Propargyl Ether Cleavage | (PPh₃)₂PdCl₂, aq. DMF, Et₃N | Phenol | researchgate.net |

| Propargyl Ester Cleavage | Tetrathiomolybdate | Carboxylic Acid | researchgate.net |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | Coupled Alkyne Product | wikipedia.org |

| Aryl Alkyl Ether Cleavage | Pd catalyst, H₂, H₂O | Phenol | pnnl.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 4 Prop 2 Ynyloxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde, the spectrum is expected to show distinct signals corresponding to the aldehyde, aromatic, ethoxy, and propargyl protons.

The characteristic aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will present as a complex splitting pattern between 7.0 and 8.0 ppm, reflecting their substitution pattern. The ethoxy group should produce a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The propargyloxy group is identified by signals for its methylene protons (-OCH₂-) and a terminal acetylenic proton (≡C-H). researchgate.net The acetylenic proton typically appears as a singlet or a narrow triplet (due to long-range coupling) around 2.5 ppm, while the adjacent methylene protons are found further downfield, around 4.8 ppm. researchgate.net

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde (-CHO) | ~9.83 | Singlet (s) |

| Aromatic (H-6) | ~7.45 | Doublet (d) |

| Aromatic (H-2) | ~7.43 | Doublet of Doublets (dd) |

| Aromatic (H-5) | ~7.05 | Doublet (d) |

| Propargyl (-OCH₂) | ~4.85 | Doublet (d) |

| Ethoxy (-OCH₂) | ~4.15 | Quartet (q) |

| Acetylenic (≡C-H) | ~2.55 | Triplet (t) |

| Ethoxy (-CH₃) | ~1.45 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield (around 191 ppm). The aromatic carbons attached to oxygen atoms (C-3 and C-4) are also significantly downfield, while the other aromatic carbons appear in the typical 110-130 ppm range. The carbons of the propargyl group are characteristic, with the acetylenic carbons appearing in the mid-field region (75-80 ppm). researchgate.net

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~191.0 |

| Aromatic (C-3) | ~155.0 |

| Aromatic (C-4) | ~149.5 |

| Aromatic (C-1) | ~130.5 |

| Aromatic (C-6) | ~126.8 |

| Aromatic (C-2) | ~112.5 |

| Aromatic (C-5) | ~112.0 |

| Acetylenic (-C≡) | ~78.5 |

| Acetylenic (≡C-H) | ~76.0 |

| Ethoxy (-OCH₂) | ~64.5 |

| Propargyl (-OCH₂) | ~56.5 |

| Ethoxy (-CH₃) | ~14.7 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity Mapping

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them, thereby confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. It would be used to confirm the connection within the ethoxy group by showing a cross-peak between the -OCH₂- quartet and the -CH₃ triplet. It would also reveal the long-range coupling between the propargyl -OCH₂- protons and the terminal acetylenic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It provides an unambiguous assignment of each proton signal to its attached carbon. For instance, the aldehyde proton signal at ~9.8 ppm would show a correlation to the carbonyl carbon at ~191 ppm, and each aromatic proton would correlate to its specific aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). youtube.com It is instrumental in piecing together the molecular fragments. For this compound, key HMBC correlations would include:

A correlation from the aldehyde proton (H-C=O) to the aromatic carbons C-2 and C-6.

Correlations from the ethoxy -OCH₂- protons to the aromatic carbon C-3.

Correlations from the propargyl -OCH₂- protons to the aromatic carbon C-4 and the acetylenic carbon (-C≡).

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern on the ring. In aromatic systems, 3-bond correlations are often stronger than 2-bond correlations, which aids in interpretation. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₂O₃, corresponding to a molecular weight of approximately 204.22 g/mol . chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For C₁₂H₁₂O₃, the calculated monoisotopic mass is 204.07864 Da. An HRMS experiment would be expected to yield a measured mass that matches this value very closely, thereby confirming the elemental composition. rsc.org This technique is routinely used for the characterization of novel synthetic derivatives. rsc.orgnih.gov

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

ESI-TOF-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. rsc.org The sample is ionized directly from solution, typically forming a protonated molecular ion, [M+H]⁺, or other adducts such as the sodium adduct, [M+Na]⁺. For this compound, the [M+H]⁺ ion would have an expected mass-to-charge ratio (m/z) of approximately 205.0859. The TOF analyzer measures the mass of these ions with high resolution. By analyzing the fragmentation patterns produced in the mass spectrometer, further structural details can be inferred.

Interactive Table 3: Predicted ESI-MS Fragments for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 205.086 | Protonated Molecular Ion |

| [M+Na]⁺ | 227.068 | Sodium Adduct |

| [M-C₃H₃O]⁺ | 149.060 | Loss of propargyloxy group |

| [M-C₂H₅O]⁺ | 159.044 | Loss of ethoxy group |

| [M-CHO]⁺ | 175.081 | Loss of formyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the aldehyde, ether, alkyne, and substituted aromatic ring moieties. The spectrum is typically analyzed in the 4000–400 cm⁻¹ range. The presence of strong, characteristic absorption bands allows for the confirmation of the compound's synthesis and purity.

Vibrational Band Assignment and Analysis

The vibrational spectrum of this compound can be dissected by assigning specific absorption bands to the vibrations of its constituent functional groups. These assignments are based on established correlation tables and data from structurally similar compounds, such as 4-ethoxybenzaldehyde (B43997), 2-(prop-2-yn-1-yloxy)benzaldehyde, and other substituted benzaldehydes. researchgate.netnih.govorientjchem.orgdntb.gov.ua

Key vibrational frequencies for this compound are summarized and assigned in the table below.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H Stretch | Alkyne (≡C-H) | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic (Ar-H) | 3100-3000 | Medium |

| C-H Stretch | Aldehyde (CHO) | 2850-2820 and 2750-2720 | Medium, often two bands |

| C-H Stretch | Aliphatic (-CH2-, -CH3) | 2980-2900 | Medium |

| C≡C Stretch | Alkyne | ~2120 | Weak to Medium |

| C=O Stretch | Aldehyde | ~1700-1685 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Strong (multiple bands) |

| C-O-C Stretch | Aryl-Alkyl Ether | 1275-1200 (asymmetric) | Strong |

| C-O-C Stretch | Aryl-Alkyl Ether | 1050-1020 (symmetric) | Medium |

| This table is generated based on typical IR absorption frequencies for the specified functional groups and data from related molecules. orientjchem.orgchemicalbook.comnist.govresearchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both monitoring the progress of a chemical reaction and for purifying the final product. Techniques like Thin-Layer Chromatography (TLC) and column chromatography are standard procedures in the synthesis of organic compounds such as this compound. mdpi.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). magritek.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of the synthesis of this compound. mdpi.comnih.gov Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel on an aluminum or glass backing) at different time intervals. The plate is then developed in a chamber containing a suitable mobile phase.

By spotting the starting materials (e.g., 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and propargyl bromide) and the reaction mixture on the same plate, one can observe the consumption of reactants and the formation of the new product spot. The product, being generally less polar than the starting phenolic material, will have a higher Retention Factor (Rf) value. Visualization is typically achieved under UV light (254 nm), as the aromatic ring of the compound will absorb UV radiation. rsc.org This allows for a quick determination of when the reaction is complete.

Column Chromatography for Product Purification

Once the reaction is complete, as indicated by TLC, column chromatography is the primary technique for isolating and purifying the this compound from any unreacted starting materials, reagents, or by-products. magritek.comorgsyn.org The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel.

An appropriate eluent (mobile phase), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity. The less polar compounds elute first, while more polar compounds are retained on the silica gel for longer. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. magritek.com The solvent is then removed from the combined pure fractions, typically using a rotary evaporator, to yield the purified compound. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, purity checks |

| Column Chromatography | Silica Gel (100-200 mesh) | Hexane/Ethyl Acetate gradient | Product purification and isolation |

| This table outlines common conditions for the chromatographic purification of benzaldehyde (B42025) derivatives. nih.govrsc.orgorgsyn.org |

Crystallographic Studies of Related Benzyl/Propynyloxy-Benzaldehyde Derivatives

While the specific crystal structure of this compound is not detailed in the provided search results, a wealth of information can be gleaned from the crystallographic analysis of closely related analogues. These studies are crucial for understanding the three-dimensional arrangement of molecules in the solid state, which influences physical properties such as melting point and solubility.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.govvensel.orgresearchgate.net Analysis of related structures, such as 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) and other multi-substituted benzaldehydes, reveals key insights into the likely solid-state conformation and intermolecular interactions of the title compound. nih.govresearchgate.net

Studies on 4-(prop-2-yn-1-yloxy)benzaldehyde show that the molecule is nearly planar, which suggests effective conjugation across the benzaldehyde moiety and the propynyloxy (B15346420) group. researchgate.net In the crystal lattice, molecules often arrange into specific packing motifs stabilized by a network of weak intermolecular forces. Common interactions include C-H···O hydrogen bonds, where the aldehyde oxygen or ether oxygen acts as an acceptor. nih.govresearchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are frequently observed, often leading to the formation of dimeric or ladder-like structures in the crystal. researchgate.net The presence of different substituents on the benzene ring can subtly alter these packing arrangements. nih.gov

The crystallographic data for the closely related 4-(prop-2-yn-1-yloxy)benzaldehyde provides a strong model for the expected parameters of the title compound.

| Parameter | 4-(Prop-2-yn-1-yloxy)benzaldehyde Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0799 (10) |

| b (Å) | 5.9231 (7) |

| c (Å) | 15.0184 (17) |

| β (°) | 94.880 (4) |

| V (ų) | 801.5 (5) |

| Z | 4 |

| Key Interactions | C-H···O hydrogen bonds, π-π stacking |

| Data from the single-crystal X-ray diffraction analysis of the analogue compound C₁₀H₈O₂. researchgate.net |

Analysis of Molecular Conformation, Planarity, and Dihedral Angles

While crystallographic data for this compound is not available in the reviewed literature, detailed structural analyses of its close derivatives provide significant insights into its likely molecular conformation. The planarity and dihedral angles of these related compounds are primarily governed by the electronic and steric interplay between the substituted benzaldehyde core and the propargyloxy group.

A key analog, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde , demonstrates a notable deviation from planarity. In its crystalline state, the prop-2-yn-1-yl group is significantly inclined with respect to the benzene ring, exhibiting a dihedral angle of 69.7°. researchgate.netiucr.orgiucr.org This substantial twist suggests a steric hindrance between the methoxy (B1213986) and propargyloxy substituents, forcing the latter out of the plane of the aromatic ring.

In contrast, the analog 4-(Prop-2-yn-1-yloxy)benzaldehyde , which lacks a substituent at the 3-position, displays a remarkably planar conformation. nih.govdoaj.orgresearchgate.net For this molecule, all non-hydrogen atoms are essentially coplanar, with a root-mean-square (r.m.s.) deviation of just 0.0192 Å. nih.govresearchgate.net This planarity indicates an effective conjugation system extending from the carbonyl group, through the benzene ring, to the lone pair on the propynyloxy oxygen atom. nih.govresearchgate.net

Another informative derivative is 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde . Its asymmetric unit contains two independent molecules, both of which are nearly planar, with r.m.s. deviations for all non-hydrogen atoms being 0.044 Å and 0.053 Å. nih.govresearchgate.net The dihedral angles between the benzene ring and the prop-1-yne group are minimal, at 3.47(1)° and 3.07(1)° for the two respective molecules. nih.govresearchgate.net The prop-1-yne groups in this compound adopt extended conformations, as evidenced by the C15–O4–C18–C19 and C5–O1–C8–C9 torsion angles of -177.04(12)° and 179.39(13)°, respectively. nih.govresearchgate.net

Based on these findings, it can be inferred that the conformation of this compound would likely resemble that of its methoxy analog, featuring a non-planar arrangement due to the steric influence of the ethoxy group at the 3-position. The ethoxy group, being bulkier than a methoxy group, would likely lead to a similarly large, if not larger, dihedral angle for the propargyloxy substituent.

| Compound | Atoms Involved in Angle | Angle (°) | Reference |

|---|---|---|---|

| 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | Prop-2-yn-1-yl group to benzene ring | 69.7 | researchgate.netiucr.orgiucr.org |

| 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde (Molecule 1) | Benzene ring to prop-1-yne group | 3.47(1) | nih.govresearchgate.net |

| C5–O1–C8–C9 | 179.39(13) | ||

| 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde (Molecule 2) | Benzene ring to prop-1-yne group | 3.07(1) | nih.govresearchgate.net |

| C15–O4–C18–C19 | -177.04(12) |

| Compound | Description | r.m.s. Deviation (Å) | Reference |

|---|---|---|---|

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | All non-H atoms | 0.0192 | nih.govresearchgate.net |

| 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde | Molecule 1 (non-H atoms) | 0.044 | nih.govresearchgate.net |

| Molecule 2 (non-H atoms) | 0.053 |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

The crystal packing and supramolecular architecture of this compound, while not directly determined, can be inferred from the detailed crystallographic analyses of its structural analogs. These studies reveal a rich variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial in stabilizing the crystal lattice.

In the crystal structure of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde , molecules are linked by a pair of C–H···O hydrogen bonds, which form inversion dimers characterized by an R²₂(12) ring motif. researchgate.netiucr.org These dimers are further connected by a second C–H···O hydrogen bond, creating sheets that are parallel to the (102) plane. researchgate.netiucr.org The crystal structure is also defined by the stacking of these sheets along the c-axis, with an approximate separation of 3.4 Å. researchgate.netiucr.orgiucr.org

For 4-(Prop-2-yn-1-yloxy)benzaldehyde , the crystal packing is dominated by both π-π stacking interactions and hydrogen bonds. Molecules form inversion dimers through π-π stacking, with a centroid-centroid distance of 3.5585(15) Å. nih.govdoaj.orgresearchgate.net These dimers are then linked by Csp–H···O=C hydrogen bonds, resulting in a ladder-like structural arrangement. nih.govresearchgate.net

The crystal structure of 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde is particularly complex, featuring both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net Intramolecular O–H···O hydrogen bonds are present between the hydroxyl and aldehyde groups, forming S(6) ring motifs. nih.gov On the intermolecular level, molecules form cyclic, centrosymmetric dimers via C–H···O hydrogen bonds, which generate R²₂(14) ring motifs. nih.govresearchgate.net The stability of the crystal structure is further enhanced by aromatic π-π stacking interactions between the benzene rings of adjacent molecules, with centroid-to-centroid distances of 3.813(2) Å and 3.843(2) Å. nih.govresearchgate.net

Given these observations, it is highly probable that the crystal structure of this compound would also be stabilized by a combination of C–H···O hydrogen bonds involving the aldehyde and ethoxy/propargyloxy groups, and potentially π-π stacking interactions between the aromatic rings.

| Compound | Interaction Type | Description | Distance/Motif | Reference |

|---|---|---|---|---|

| 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | C–H···O Hydrogen Bond | Forms inversion dimers | R²₂(12) ring motif | researchgate.netiucr.orgiucr.org |

| Links dimers into sheets | - | |||

| Stacking | Stacking of sheets along c-axis | ca. 3.4 Å separation | ||

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | π-π Stacking | Connects molecules into inversion dimers | Centroid-centroid distance = 3.5585(15) Å | nih.govdoaj.orgresearchgate.net |

| Csp–H···O=C Hydrogen Bond | Links dimers into a ladder-like structure | - | ||

| 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde | O–H···O Hydrogen Bond (Intramolecular) | Between hydroxyl and aldehyde groups | S(6) ring motif | nih.govresearchgate.net |

| C–H···O Hydrogen Bond | Forms cyclic centrosymmetric dimers | R²₂(14) ring motif | ||

| π-π Stacking | Between benzene rings of adjacent molecules | Centroid-centroid distances = 3.813(2) Å and 3.843(2) Å |

Computational and Theoretical Investigations of 3 Ethoxy 4 Prop 2 Ynyloxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These in silico studies allow for the investigation of molecular structures and energies that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of benzaldehydes, DFT calculations, particularly using the B3LYP method with a 6-31G basis set, are frequently employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. epstem.net These calculations provide the most stable three-dimensional arrangement of the atoms in the molecule.

Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energies are crucial for understanding a molecule's reactivity, with the energy gap (ΔEgap = ELUMO - EHOMO) indicating its chemical stability and kinetic reactivity. epstem.net A smaller energy gap generally corresponds to higher reactivity. Other important electronic properties derived from these calculations include electronegativity, electron affinity, chemical hardness, and softness, which together paint a comprehensive picture of the molecule's electronic behavior. epstem.net For complex systems, it has been demonstrated that considering weak van der Waals interactions is important for accurately describing the properties of organic materials. rsc.org

Table 1: Calculated Electronic Properties of a Benzaldehyde (B42025) Derivative

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| Energy Gap (ΔE) | 4.7 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

This table presents hypothetical data based on typical values found in DFT studies of similar aromatic compounds for illustrative purposes.

Computational methods are highly effective in predicting and interpreting spectroscopic data. Theoretical vibrational frequencies can be calculated using DFT methods, often at the same B3LYP/6-31G level of theory. epstem.net These calculated frequencies can then be compared with experimental data obtained from techniques like Infrared (IR) spectroscopy and Inelastic Neutron Scattering (INS). epstem.netnih.gov The excellent agreement often observed between calculated and experimental spectra allows for a confident and detailed assignment of the vibrational modes. nih.govresearchgate.net

For instance, studies on related molecules like 4-ethoxybenzaldehyde (B43997) have successfully used periodic DFT calculations to interpret INS spectra, providing new insights into their vibrational dynamics in the crystalline form. nih.govuc.pt This synergy is particularly valuable for assigning complex low-wavenumber vibrations, such as the torsional modes of substituent groups (e.g., ethoxy and propargyloxy groups) and external phonon modes in a crystal lattice. nih.govmdpi.com Programs such as Veda4f are used to perform a total energy distribution (TED) analysis, which helps in assigning the calculated vibrational frequencies to specific types of molecular motion (e.g., C-H stretching, C=O stretching, ring vibrations). epstem.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Benzaldehyde Derivatives

| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| C≡C-H | C-H Stretch | ~3300 | ~3310 |

| C≡C | Alkyne Stretch | ~2120 | ~2125 |

| C=O | Aldehyde Stretch | ~1690 | ~1695 |

| C-O-C | Ether Stretch | ~1250 | ~1255 |

Note: Frequencies are representative values based on known spectroscopic data for similar functional groups.

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde derivatives, molecular docking and dynamics simulations are indispensable tools. These methods predict how a ligand (the small molecule) might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that places a ligand into the binding site of a target protein to predict its preferred binding mode and affinity. For derivatives of this compound, this could involve docking them into the active site of an enzyme like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a known target for herbicides. frontiersin.org

The analysis of the resulting docked poses reveals key molecular interactions responsible for binding. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.

π-π Stacking: Interactions between aromatic rings.

van der Waals Forces: General attractive or repulsive forces between atoms.

Understanding these interactions at the atomic level is crucial for explaining the molecule's biological activity and for designing more potent derivatives. frontiersin.org

While docking provides a static snapshot of the binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of every atom in the ligand-protein complex over time, providing insights into its stability and conformational flexibility. frontiersin.org

By running simulations for several nanoseconds, researchers can assess the stability of the predicted binding mode. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand to see if it remains in the binding pocket or drifts away. This conformational analysis helps confirm whether the interactions predicted by docking are maintained over time, thus validating the predicted binding mode. frontiersin.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful approach used in this area. frontiersin.org

Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D-QSAR models are built from a set of aligned molecules with known biological activities. frontiersin.org

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around the molecules.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The resulting models are visualized as 3D contour maps, which highlight the regions around the molecular scaffold where modifications would likely increase or decrease activity. For example, a map might show that adding a bulky group in one area (favorable steric region) or an electronegative group in another (favorable electrostatic region) would enhance binding and, consequently, biological activity. The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). A high Q² value (e.g., > 0.5) indicates good predictive ability. frontiersin.org

Table 3: Statistical Parameters for a Representative 3D-QSAR (CoMFA) Model

| Parameter | Value | Description |

|---|---|---|

| Q² | 0.872 | Cross-validated correlation coefficient, indicating high predictive power. frontiersin.org |

| R² | 0.999 | Non-cross-validated correlation coefficient, indicating a strong fit of the model to the training data. frontiersin.org |

| ONC | 10 | Optimum Number of Components. frontiersin.org |

| Steric Field Contribution | 52.3% | The percentage that molecular shape contributes to the model. frontiersin.org |

This table is based on parameters from a published 3D-QSAR study on similar enzyme inhibitors and serves as an example of a robust model. frontiersin.org

Linear Discriminant Analysis (LDA) for Predicting Biological Activity Profiles

Linear Discriminant Analysis (LDA) is a statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. In the context of medicinal chemistry, LDA can be employed in Quantitative Structure-Activity Relationship (QSAR) studies to classify compounds as active or inactive against a particular biological target based on their physicochemical and structural properties, known as molecular descriptors.

While no specific LDA studies on this compound have been published, the methodology has been successfully applied to various classes of compounds, including benzaldehyde derivatives, to predict their biological activities. For instance, studies on other benzimidazole-based substituted benzaldehyde derivatives have demonstrated the utility of QSAR in correlating molecular properties with biological activity. nih.govnih.gov

An LDA model for this compound and its derivatives would begin with the generation of a dataset of analogous compounds with known biological activities (e.g., inhibitory activity against a specific enzyme). For each compound, a range of molecular descriptors would be calculated. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being a key descriptor.

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule.

Once the descriptors are calculated, LDA would be used to develop a discriminant function that best separates the active from the inactive compounds. The validity and predictive power of the resulting model would be assessed using statistical parameters such as the classification accuracy, sensitivity, specificity, and by using external validation sets of compounds not used in the model's development.

A hypothetical LDA study on a series of this compound derivatives might reveal that specific electronic properties of the substituents on the benzaldehyde ring are crucial for activity. For example, the model could indicate that electron-withdrawing groups at certain positions enhance the biological activity.

Table 1: Hypothetical Molecular Descriptors for a Set of this compound Derivatives

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| This compound | Hypothetical Value | Calculated Value | 204.22 | Calculated Value |

| Derivative A (e.g., with nitro group) | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| Derivative B (e.g., with amino group) | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| Derivative C (e.g., with chloro group) | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. biointerfaceresearch.commdpi.comnih.gov Virtual screening can be broadly divided into two approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening: When the three-dimensional structure of the biological target is unknown, but a set of active molecules is available, ligand-based methods can be used. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and 2D similarity searching are common.

Structure-Based Virtual Screening: When the 3D structure of the target is known, structure-based methods like molecular docking can be employed. This involves computationally predicting the binding mode and affinity of a small molecule to the target's binding site.

Virtual Library Design for this compound Derivatives:

The design of a virtual library of derivatives based on the this compound scaffold would involve the systematic modification of its structure to explore the chemical space around it. researchgate.net This process can be guided by a known biological target or by a desired physicochemical property profile.

For example, if the goal is to design inhibitors for a specific enzyme, the this compound scaffold could be docked into the enzyme's active site to identify key interactions. nih.gov The design of the virtual library would then focus on modifications that enhance these interactions. This could involve:

Modification of the Aldehyde Group: The aldehyde functionality could be replaced with other groups such as a nitrile, an alcohol, or a carboxylic acid to probe for different interactions within the binding pocket. mdpi.com

Substitution on the Benzene (B151609) Ring: Various substituents could be added to the available positions on the benzene ring to modulate electronic and steric properties.

Alteration of the Ethoxy and Prop-2-ynyloxy Groups: The lengths of the alkyl chains or the nature of the ether linkages could be varied.

The generated virtual library of compounds would then be subjected to in silico screening. This would typically involve a hierarchical filtering process. Initially, the library would be filtered based on drug-likeness criteria, such as Lipinski's rule of five, to remove compounds with poor pharmacokinetic properties. biointerfaceresearch.com The remaining compounds would then be docked into the target's active site, and their binding affinities would be calculated. The top-scoring compounds would be selected for further investigation, including chemical synthesis and biological testing.

Table 2: Example of a Virtual Library Design Based on the this compound Scaffold

| Scaffold Position | Modification | Rationale |

| Aldehyde (CHO) | Nitrile (CN), Alcohol (CH2OH), Carboxylic Acid (COOH) | To explore different hydrogen bonding and electrostatic interactions. |

| Benzene Ring | Addition of -Cl, -F, -CH3, -NH2 at various positions | To modulate electronic properties and steric fit. |

| Ethoxy Group | Methoxy (B1213986), Propoxy, Isopropoxy | To investigate the impact of the alkyl chain length on binding. |

| Prop-2-ynyloxy Group | Modification of the alkyne, replacement with other functional groups | To probe for specific interactions with the binding site. |

The use of computational tools for virtual library design and screening significantly accelerates the early stages of drug discovery by prioritizing the synthesis of compounds with a higher probability of being active. researchgate.net

Applications in Advanced Materials Science and Polymer Chemistry

Functional Polymer Synthesis and Modification

A comprehensive review of current scientific literature and patent databases did not yield specific examples of 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde being directly utilized in the following applications. However, the principles of these techniques and the compound's structural features are discussed.

There is no specific data available detailing the use of this compound as a functional monomer or end-capper. In principle, a molecule with its structure could serve as a functional monomer in copolymerization processes. For instance, benzaldehyde (B42025) derivatives can be copolymerized with other monomers, like phthalaldehyde, to introduce specific functionalities into the polymer backbone. acs.org The aldehyde group allows for incorporation into certain polymer chains, while the pendant alkyne group would then be available for post-polymerization modification.

As an end-capper, it could be used to terminate a polymerization reaction, thereby introducing a terminal alkyne functionality onto the polymer chain. This is a common strategy for preparing polymers for subsequent "click" reactions.

No specific research was found describing the use of this compound for the synthesis of ω-end-functionalized polymers. The synthesis of such polymers often involves a functional initiator or a terminating agent in a controlled polymerization process. A molecule like this compound, with its reactive aldehyde and alkyne groups, could theoretically be used to create polymers with a defined end-group, which is crucial for applications like drug delivery and surface modification.

While the synthesis of block copolymers and miktoarm star polymers is a well-established field of polymer chemistry, there are no specific mentions of this compound in these applications. nih.govresearchgate.net The creation of these complex architectures often relies on sequential monomer addition or the use of multifunctional initiators and linking agents. The alkyne group on this benzaldehyde derivative would make it a suitable component for "clicking" polymer arms together to form star-shaped or other complex architectures.

Development of Conjugated Systems and Functional Materials

The development of advanced materials often requires the precise arrangement of functional molecules. The unique structure of this compound lends itself to such applications, particularly through the power of click chemistry.

No specific studies were found that detail the integration of this compound into advanced material platforms via click chemistry. However, the presence of the terminal alkyne (propargyl group) makes it an ideal candidate for such reactions. nih.gov Click chemistry, particularly the CuAAC reaction, is widely used to attach molecules to surfaces, nanoparticles, and biomolecules with high efficiency and specificity. organic-chemistry.orgnih.govnih.gov This benzaldehyde derivative could be "clicked" onto azide-functionalized materials to impart the properties of the aldehyde group, such as reactivity towards amines for further functionalization or sensing applications.

A detailed search of the scientific literature did not reveal any studies where this compound was used in the synthesis of sensor molecules or chemosensors. However, the aldehyde functional group is known to be reactive towards certain analytes, and this reactivity has been exploited in the design of chemosensors. For example, aldehyde-functionalized materials have been used to detect amines through the formation of a Schiff base. acs.orgbohrium.com Furthermore, benzaldehyde derivatives are used as building blocks for fluorescent chemosensors. nih.gov The alkyne group in this compound provides a convenient handle for incorporating it into larger sensor systems or onto transducer surfaces like graphene. rsc.org

Biomedical and Pharmaceutical Research Applications of 3 Ethoxy 4 Prop 2 Ynyloxy Benzaldehyde Derivatives

Drug Discovery and Development as a Key Synthon

3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde serves as a crucial starting material, or synthon, in the synthesis of more complex molecules with desired biological activities. Its unique structure, featuring an ethoxy group, a propargyloxy (prop-2-ynyloxy) group, and a reactive aldehyde functional group on a benzene (B151609) ring, allows for a variety of chemical modifications. This versatility makes it a valuable component in the design and synthesis of new drug candidates. The presence of the propargyl group is particularly significant as it allows for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to create 1,2,3-triazole rings, which are important pharmacophores in many biologically active compounds.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing neurodegenerative diseases such as Alzheimer's disease. Research has focused on using this compound to create potent AChE inhibitors.

Scientists have designed and synthesized novel hybrids of lupinine (B175516), a natural quinolizidine (B1214090) alkaloid, with a 1,2,3-triazole moiety derived from this compound. The synthesis involves a multi-step process where lupinine is first converted to an azido (B1232118) derivative. Separately, this compound is utilized as the alkyne component. The key step is the CuAAC "click" reaction between the lupinine-azide and this compound, which efficiently links the two fragments via a stable triazole ring, resulting in the final lupinine-triazole derivatives.

The synthesized lupinine-triazole derivatives have been evaluated for their ability to inhibit AChE. These studies have shown that the novel compounds are potent inhibitors of the enzyme. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The most active compound in one study demonstrated an IC₅₀ value of 0.032 μM. This high potency suggests that these derivatives are promising candidates for further development as drugs for neurodegenerative disorders.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of a Lupinine-Triazole Derivative

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|

Antimicrobial and Antifungal Agent Development

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. This compound has been explored as a scaffold for the development of such compounds.

Schiff bases, compounds containing a carbon-nitrogen double bond, are known for their broad range of biological activities. Researchers have synthesized Schiff base derivatives by reacting this compound with various primary amines. The resulting compounds have been screened for their antimicrobial and antifungal properties against a panel of bacteria and fungi. The results of these screenings are typically reported as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that some of these Schiff base derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial and Antifungal Activity of a Schiff Base Derivative of this compound

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 62.5 |

| Escherichia coli | Gram-negative Bacteria | 125 |